molecular formula C14H14O2 B1608163 4-Phenoxyphenethyl alcohol CAS No. 52446-51-2

4-Phenoxyphenethyl alcohol

Cat. No.: B1608163
CAS No.: 52446-51-2
M. Wt: 214.26 g/mol
InChI Key: YCSLOQUADRGUFU-UHFFFAOYSA-N
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Description

4-Phenoxyphenethyl alcohol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenoxy group attached to a phenethyl alcohol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reaction of phenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial processes also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of phenoxyacetaldehyde or phenoxyacetone.

    Reduction: Formation of phenethyl alcohol derivatives.

    Substitution: Formation of substituted phenoxyphenethyl alcohols.

Scientific Research Applications

4-Phenoxyphenethyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenoxy group may enhance its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Phenethyl alcohol: Lacks the phenoxy group, resulting in different chemical properties and applications.

    Phenoxyethanol: Similar structure but with a different functional group, leading to distinct uses in cosmetics and pharmaceuticals.

    Benzyl alcohol: Another related compound with different reactivity and applications.

Uniqueness: 4-Phenoxyphenethyl alcohol stands out due to the presence of both phenoxy and phenethyl groups, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

2-(4-phenoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLOQUADRGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375121
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52446-51-2
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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